

Application Notes and Protocols: Measuring Nesolicaftor's Effect on CFTR Function

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For Researchers, Scientists, and Drug Development Professionals

Introduction

Nesolicaftor (formerly PTI-428) is an investigational cystic fibrosis transmembrane conductance regulator (CFTR) modulator classified as a CFTR amplifier.[1] Unlike CFTR correctors or potentiators, which respectively aid in protein folding and channel gating, **Nesolicaftor** is designed to increase the amount of CFTR protein by enhancing the stability of its messenger RNA (mRNA).[1][2] This mechanism of action suggests that **Nesolicaftor** could be beneficial in combination with other CFTR modulators to increase the overall functional CFTR protein at the cell surface.

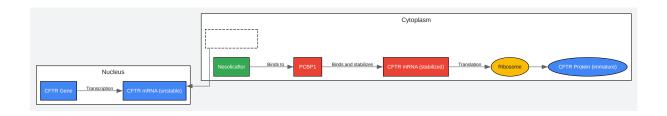
These application notes provide detailed protocols for two common cell-based assays to quantify the effect of **Nesolicaftor** on CFTR function: the Ussing chamber assay for measuring ion transport across epithelial cell monolayers and the Yellow Fluorescent Protein (YFP)-based halide influx assay, a fluorescence-based method suitable for higher-throughput screening.

Mechanism of Action of Nesolicaftor

Nesolicaftor's primary mechanism of action is to increase the stability of the CFTR mRNA.[2] It achieves this by interacting with the poly(rC)-binding protein 1 (PCBP1).[1] PCBP1 binds to CU-rich elements within the CFTR mRNA, and this interaction is thought to protect the mRNA from degradation, leading to increased translation and a greater abundance of CFTR protein.



This amplification of CFTR protein levels can then be acted upon by corrector and potentiator drugs to rescue the function of mutant CFTR.



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Caption: Nesolicaftor's mechanism of action.

Quantitative Data Summary

The following tables summarize the quantitative effects of **Nesolicaftor** on CFTR function as measured by Ussing chamber and on CFTR mRNA levels. The data is derived from studies on primary human cystic fibrosis bronchial epithelial (CFBE) cells homozygous for the F508del mutation.

Table 1: Effect of Nesolicaftor on ETI-Corrected F508del CFTR Function (Ussing Chamber)

Treatment Condition (24h)	CFTR-dependent Isc (μΑ/cm²)	Fold Change vs. ETI alone
ETI (Elexacaftor/Tezacaftor/Ivacaft or)	Value not explicitly stated in snippets	1.0
ETI + Nesolicaftor (10 μM)	Significantly increased	~1.5 - 2.0 (estimated)

Table 2: Effect of **Nesolicaftor** on CFTR mRNA Expression



Treatment Condition (24h)	Relative CFTR mRNA Expression	Fold Change vs. ETI alone
ETI (Elexacaftor/Tezacaftor/Ivacaft or)	Value not explicitly stated in snippets	1.0
ETI + Nesolicaftor (10 μM)	Significantly increased	~3.0

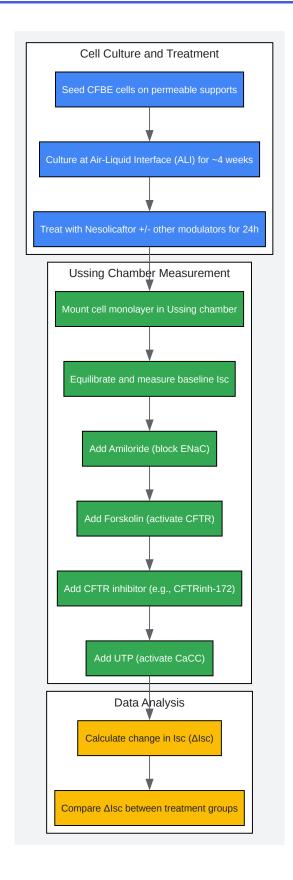
Table 3: Effect of **Nesolicaftor** in the Presence of an Inflammatory Mediator (TGF-β1)

Treatment Condition (24h)	CFTR-dependent Isc (μΑ/cm²)	Fold Change vs. ETI + TGF-β1
ETI + TGF-β1	Reduced compared to ETI alone	1.0
ETI + TGF-β1 + Nesolicaftor (10 μM)	Rescued to levels similar to ETI alone	~2.0 (estimated)

Experimental Protocols Ussing Chamber Assay for Measuring CFTR-Mediated Ion Transport

The Ussing chamber is the gold standard for measuring epithelial ion transport. This protocol is designed for assessing the effect of **Nesolicaftor** on CFTR function in polarized human bronchial epithelial cells.





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Caption: Ussing chamber experimental workflow.



Materials:

- Human bronchial epithelial cells (e.g., CFBE410- expressing F508del-CFTR)
- Permeable cell culture inserts (e.g., Transwells®)
- Air-Liquid Interface (ALI) culture medium
- Nesolicaftor and other CFTR modulators (e.g., ETI)
- Ussing chamber system with electrodes
- · Ringer's solution
- Pharmacological agents: Amiloride, Forskolin, CFTRinh-172, UTP
- · Data acquisition system

Protocol:

- Cell Culture:
 - Seed human bronchial epithelial cells onto permeable supports.
 - Culture the cells at an air-liquid interface (ALI) for at least 4 weeks to allow for differentiation into a polarized epithelium.
- Compound Treatment:
 - Treat the differentiated cell monolayers with Nesolicaftor, alone or in combination with other CFTR modulators (e.g., ETI), for 24 hours. Include a vehicle control (e.g., DMSO).
- Ussing Chamber Setup:
 - Mount the permeable supports containing the cell monolayers into the Ussing chamber,
 separating the apical and basolateral chambers.
 - Fill both chambers with pre-warmed and gassed Ringer's solution.

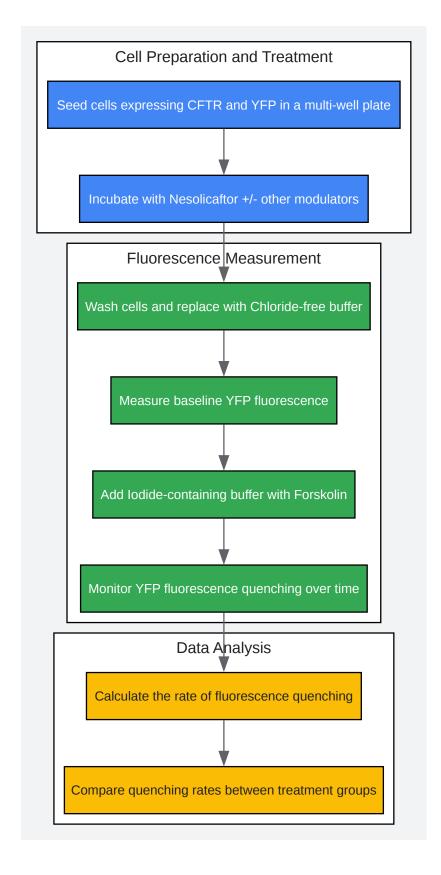


- · Electrophysiological Measurements:
 - Clamp the transepithelial voltage to 0 mV and measure the short-circuit current (Isc).
 - Allow the baseline Isc to stabilize.
 - Sequentially add the following pharmacological agents to the apical chamber and record the change in Isc:
 - Amiloride: To inhibit the epithelial sodium channel (ENaC).
 - Forskolin: To activate CFTR through cAMP stimulation.
 - CFTRinh-172: To specifically inhibit CFTR-mediated current.
 - UTP: To activate calcium-activated chloride channels (CaCC) as a control for cell viability.
- Data Analysis:
 - The CFTR-dependent Isc is calculated as the difference in current before and after the addition of the CFTR inhibitor.
 - Compare the CFTR-dependent Isc between different treatment groups (e.g., vehicle vs. Nesolicaftor).

YFP-Based Halide Influx Assay

This assay provides a higher-throughput method to assess CFTR function by measuring the quenching of a halide-sensitive Yellow Fluorescent Protein (YFP) upon iodide influx through active CFTR channels.





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- 2. The CFTR Amplifier Nesolicaftor Rescues TGF-β1 Inhibition of Modulator-Corrected F508del CFTR Function - PMC [pmc.ncbi.nlm.nih.gov]
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